L-lysine hexadecylhydrogenphosphate
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Overview
Description
L-lysine hexadecylhydrogenphosphate is a derivative of L-lysine, an essential amino acid. This compound is characterized by the presence of a hexadecyl group attached to the hydrogen phosphate moiety. L-lysine is known for its role in protein synthesis and various metabolic processes in the human body. The addition of the hexadecylhydrogenphosphate group imparts unique properties to the compound, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-lysine hexadecylhydrogenphosphate typically involves the esterification of L-lysine with hexadecylhydrogenphosphate. This reaction can be carried out under mild conditions using a suitable catalyst. The process generally involves the following steps:
Activation of L-lysine: L-lysine is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.
Esterification: The active ester intermediate is then reacted with hexadecylhydrogenphosphate in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form this compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Fermentation: L-lysine is produced through microbial fermentation using strains of Corynebacterium glutamicum.
Chemical Modification: The L-lysine obtained from fermentation is chemically modified to introduce the hexadecylhydrogenphosphate group.
Purification and Quality Control: The final product is purified and subjected to rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
L-lysine hexadecylhydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hexadecyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the hexadecyl group.
Scientific Research Applications
L-lysine hexadecylhydrogenphosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of L-lysine hexadecylhydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Proteins: The hexadecyl group enhances the binding affinity of the compound to certain proteins, affecting their function.
Modulate Enzyme Activity: The compound can modulate the activity of enzymes involved in metabolic pathways.
Alter Membrane Properties: The hydrophobic hexadecyl group can interact with cell membranes, altering their properties and affecting cellular processes.
Comparison with Similar Compounds
L-lysine hexadecylhydrogenphosphate can be compared with other similar compounds, such as:
Epsilon-poly-L-lysine: A polymer of L-lysine with antimicrobial properties.
L-lysine hydrochloride: A common form of L-lysine used in supplements and pharmaceuticals.
L-lysine acetate: Another derivative of L-lysine with different solubility and stability properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and applications compared to other L-lysine derivatives.
Properties
CAS No. |
145045-36-9 |
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Molecular Formula |
C22H49N2O6P |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hexadecyl dihydrogen phosphate |
InChI |
InChI=1S/C16H35O4P.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;7-4-2-1-3-5(8)6(9)10/h2-16H2,1H3,(H2,17,18,19);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 |
InChI Key |
DRRWZICXJZUURV-ZSCHJXSPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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